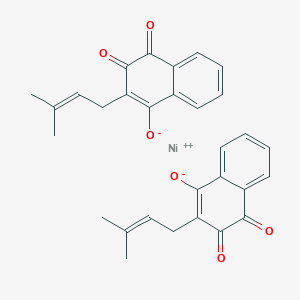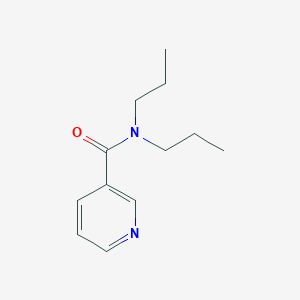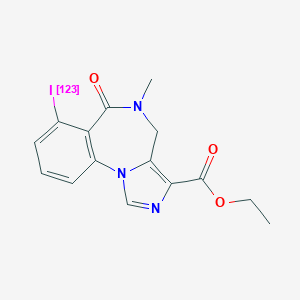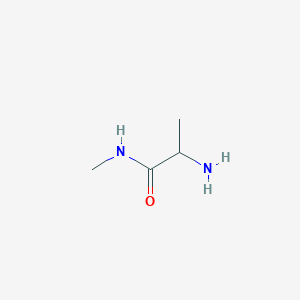
2-Amino-N-methylpropanamide
Übersicht
Beschreibung
2-Amino-N-methylpropanamide is a chemical compound that is of interest in various synthetic organic chemistry applications. The compound features an amino group and a methylamino moiety, which can serve as nucleophilic centers for chemical reactions. The structure of 2-Amino-N-methylpropanamide allows it to participate in the synthesis of various derivatives, which can be useful in the development of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of derivatives of 2-Amino-N-methylpropanamide has been explored in several studies. For instance, a one-pot synthesis method has been developed for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, which involves the amide formation using Vilsmeier reagent to protect and activate the corresponding propanoic acid hydrochloride . Another study describes the chemoselective reactions of a related compound, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, with electrophiles to yield chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating the versatility of these nucleophilic centers in synthesis .
Molecular Structure Analysis
The molecular structure of 2-Amino-N-methylpropanamide derivatives is crucial for their reactivity and potential biological activity. The presence of multiple nucleophilic centers in these compounds allows for a variety of chemical transformations. For example, the reaction of N-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with dihaloalkanes and aldehydes leads to the formation of different cyclic structures, as indicated by ab initio calculations . The structural analysis of these compounds is often complemented by techniques such as NMR spectroscopy, which provides detailed information about the molecular environment .
Chemical Reactions Analysis
The chemical reactivity of 2-Amino-N-methylpropanamide and its derivatives is characterized by their ability to undergo various reactions. These include the formation of oxamide derivatives, as seen in the synthesis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside . Additionally, the conversion of 2-(aminomethyl)aziridines into 1,2,3-triaminopropanes through microwave-assisted ring opening demonstrates the potential for creating novel antimalarial pharmacophores .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-N-methylpropanamide derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. For example, the introduction of trifluoromethyl groups in the synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives likely affects the compound's lipophilicity and could have implications for its pharmacokinetic properties . The solid-state NMR analysis of oxamide derivatives further contributes to understanding the physical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Antihistaminic and Biological Activities
2-Methylpropanamide and benzamide derivatives of carboxyterfenadine, which are structurally related to 2-Amino-N-methylpropanamide, have been synthesized and evaluated for antihistaminic and anticholinergic activity using isolated guinea pig ileum tissues. These compounds, including the starting material 2-[4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidino]butyl]phenyl]-2-methylpropanoic acid, are known H1 receptor antagonists (Arayne et al., 2017).
Dopamine Agonists
The synthesis of 2-amino- and 2-halo-substituted aporphines, including the use of 2-methylpropanamide derivatives, has shown potential in creating potent dopamine agonists. These compounds have been evaluated for their affinity for the dopamine D-2 receptor, with 2-Fluoroapomorphine demonstrating significant potency (Ramsby et al., 1989).
Enzyme Research
Research has focused on a novel S-enantioselective amidase from Arthrobacter sp. S-2, which acts on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, a compound related to 2-Amino-N-methylpropanamide. This enzyme has shown selective action in producing specific enantiomers, demonstrating potential for application in kinetic resolution processes (Fuhshuku et al., 2015).
HIV-1 Protease Inhibition
A study on HIV-1 protease inhibitors has identified compounds, such as (2R,4S,5S,1'S)-2-Phenylmethyl-4-hydroxy-5-(tert-butoxycarbonyl) amino-6-phenylhexanoyl-N-(1'-imidazo-2-yl)-2'-methylpropanamide, which is structurally related to 2-Amino-N-methylpropanamide. These compounds have shown potential in inhibiting HIV-1 protease, suggesting implications for antiretroviral therapies (Abdel-Meguid et al., 1994).
Growth Hormone Secretagogues
The novel growth hormone secretagogue MK-0677, which is a derivative of 2-Amino-N-methylpropanamide, has been analyzed using capillary zone electrophoresis. This research contributes to the understanding of the pharmacological properties of growth hormone secretagogues (Zhou et al., 1997).
Eigenschaften
IUPAC Name |
2-amino-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQYFZPCICOPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337283 | |
| Record name | 2-Amino-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-methylpropanamide | |
CAS RN |
32012-12-7 | |
| Record name | 2-Amino-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





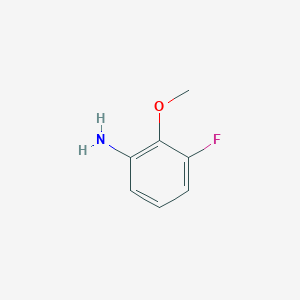
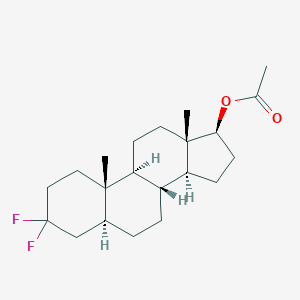
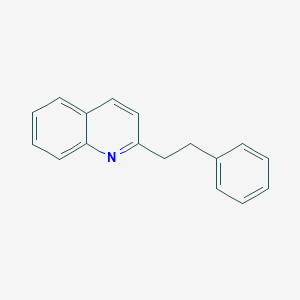

![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
